molecular formula C9H9BrO B1291378 1-(4-Bromo-2-methylphenyl)ethanone CAS No. 65095-33-2

1-(4-Bromo-2-methylphenyl)ethanone

Cat. No. B1291378
CAS RN: 65095-33-2
M. Wt: 213.07 g/mol
InChI Key: UJPLWOQOYGUXEF-UHFFFAOYSA-N
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Description

1-(4-Bromo-2-methylphenyl)ethanone, also known as 4-bromo-2-methoxybenzaldehyde, is an aromatic aldehyde with a molecular formula of C8H7BrO. It is a white crystalline solid with a melting point of about 135-136 °C and a boiling point of about 245-246 °C. It is soluble in organic solvents such as ethanol and ethyl acetate, and is insoluble in water. 4-bromo-2-methoxybenzaldehyde is a widely used precursor in organic synthesis and is found in a variety of products such as pharmaceuticals, dyes, and fragrances.

Scientific Research Applications

Medicinal Chemistry

1-(4-Bromo-2-methylphenyl)ethanone: is utilized in the synthesis of various pharmaceutical compounds. Its bromine atom can act as a good leaving group in nucleophilic substitution reactions, making it a valuable intermediate in constructing more complex molecules. For instance, it can be used to synthesize potential inhibitors of enzymes or receptors by introducing it into larger pharmacophores .

Agriculture

In the agricultural sector, this compound may serve as a precursor in the synthesis of agrochemicals. The bromine moiety can be instrumental in forming compounds that could act as pesticides or herbicides, contributing to pest management strategies .

Material Science

1-(4-Bromo-2-methylphenyl)ethanone: finds applications in material science, particularly in the development of organic semiconductors. Its aromatic structure can be part of pi-conjugated systems, which are essential for the transport of charge in organic electronic devices .

Environmental Science

Environmental science research can leverage this compound in the study of brominated organic contaminants. Understanding its behavior and transformation in the environment can help assess the risks and remediation strategies for related compounds .

Analytical Chemistry

In analytical chemistry, 1-(4-Bromo-2-methylphenyl)ethanone can be used as a standard or reference compound in mass spectrometry to identify and quantify similar compounds in various samples. Its distinct mass spectral signature helps in the accurate analysis of complex mixtures .

Pharmacology

Pharmacologically, the compound can be involved in the synthesis of molecules with potential therapeutic effects. Its structural features allow for the creation of analogs that can be tested for activity against various diseases .

Biochemistry

Biochemically, 1-(4-Bromo-2-methylphenyl)ethanone can be used to study enzyme-substrate interactions. It can act as a synthetic analog for natural substrates, aiding in the elucidation of enzymatic pathways and mechanisms .

Synthesis of Bromoketones

This compound is also crucial in the synthesis of alpha-bromoketones, which are valuable intermediates in organic synthesis. They can be used to create a wide range of target molecules, including natural products and active pharmaceutical ingredients .

Mechanism of Action

Target of Action

The primary targets of 1-(4-Bromo-2-methylphenyl)ethanone are currently unknown . This compound is a derivative of acetophenone, which has been studied for its potential biological activities.

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of a compound .

properties

IUPAC Name

1-(4-bromo-2-methylphenyl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9BrO/c1-6-5-8(10)3-4-9(6)7(2)11/h3-5H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UJPLWOQOYGUXEF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)Br)C(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9BrO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50620393
Record name 1-(4-Bromo-2-methylphenyl)ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50620393
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

213.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

65095-33-2
Record name 1-(4-Bromo-2-methylphenyl)ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50620393
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-(4-bromo-2-methylphenyl)ethan-1-one
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

To a solution of 4-bromo-N-methoxy-2,N-dimethyl-benzamide (886 mg, 3.43 mmol) in anhydrous tetrahydrofuran (20 mL) at −60° C. under an atmosphere of nitrogen was added 3.0 M methylmagnesium chloride in tetrahydrofuran (1.26 mL, 3.78 mmol) via syringe. The reaction was stirred for 20 minutes at −60° C., then at room temperature for 30 minutes. Saturated aqueous ammonium chloride solution was added, the mixture was poured into a separatory funnel and extracted with diethyl ether (3×50 mL). The combined organic extracts were dried over sodium sulfate, filtered and concentrated in vacuo to give 1-(4-bromo-2-methyl-phenyl)-ethanone (700 mg, 96%). HR-MS: calcd for C30H29BrN4O4 [M+H+] 589.1445. Found 589.1445.
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Synthesis routes and methods II

Procedure details

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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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